molecular formula C14H9N3 B2628102 3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile CAS No. 790719-65-2

3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile

Cat. No. B2628102
M. Wt: 219.247
InChI Key: KXZVQRXABCUZND-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile is characterized by a pyrrolizine core with a phenyl group and a carbonitrile group .

Scientific Research Applications

Synthesis of Functionalized Bipyrroles

A novel approach for synthesizing 4-amino-3-cyano-2,2′- and 5′-amino-4′-cyano-2,3′-bipyrroles using 1-amino-3-imino-3H-pyrrolizine-2-carbonitriles has been developed. This method involves the formation of intermediate aziridines, which undergo ring-opening to produce the bipyrroles, demonstrating the compound's utility in constructing complex nitrogen-containing heterocycles (Petrova et al., 2016).

Corrosion Inhibition

Research on 5-(Phenylthio)-3H-pyrrole-4-carbonitriles, related to the core structure of 3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile, has shown effectiveness as corrosion inhibitors for mild steel in acidic environments. This demonstrates the potential application of structurally similar compounds in protecting metals against corrosion, with studies confirming their adsorption and inhibition effects through both experimental and theoretical methods (Verma et al., 2015).

Antimicrobial Activities

Although not directly related to 3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile, investigations into similar nitrogen-rich heterocycles have demonstrated antimicrobial properties, suggesting a potential area of application for structurally related compounds. These activities are particularly relevant in the search for new antimicrobial agents to combat resistant strains of bacteria (Rostamizadeh et al., 2013).

Organic Synthesis and Catalysis

Compounds structurally related to 3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile have been utilized as intermediates in the synthesis of complex organic molecules and as ligands in catalysis. Their reactivity and ability to participate in various chemical transformations highlight the versatility of these nitrogen-containing heterocycles in synthetic organic chemistry and catalysis, underscoring the potential for broad applications in these fields (Mirallai et al., 2013).

properties

IUPAC Name

3-imino-5-phenylpyrrolizine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3/c15-9-11-8-12-6-7-13(17(12)14(11)16)10-4-2-1-3-5-10/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZVQRXABCUZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C3N2C(=N)C(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile

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